molecular formula C19H21NO5S B2894168 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-40-8

2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2894168
CAS No.: 863452-40-8
M. Wt: 375.44
InChI Key: QXAIZUXJGPSUBJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a complex organic compound that belongs to the class of thiazepines Thiazepines are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an ethyl group attached to the thiazepine ring

Mechanism of Action

Target of Action

The compound’s primary targets are beta-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation .

Mode of Action

The compound acts as an antagonist at beta-1 adrenergic receptors . This means it binds to these receptors and blocks their activation by endogenous catecholamines such as adrenaline and noradrenaline. By inhibiting the normal sympathetic actions such as increased heart rate, it has the effect of decreasing preload and blood pressure .

Biochemical Pathways

The compound’s action on beta-1 adrenergic receptors affects several biochemical pathways. These include the adenylate cyclase pathway and the phosphoinositide pathway , both of which are involved in the regulation of heart rate and blood pressure .

Pharmacokinetics

Similar compounds are known to be well absorbed and widely distributed in the body .

Result of Action

By blocking the activation of beta-1 adrenergic receptors, the compound can reduce heart rate and blood pressure. This makes it potentially useful in the treatment of conditions such as angina pectoris and hypertension .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as stress levels or underlying health conditions), and genetic factors that can affect drug metabolism and response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazepine compounds with potentially diverse biological activities.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
  • 2-(3,4-Dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-ethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-20-14-7-5-6-8-17(14)26(22,23)18(12-19(20)21)13-9-10-15(24-2)16(11-13)25-3/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAIZUXJGPSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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